Methyl 4-hydroxyoxane-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxyoxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(8)7(9)2-4-11-5-3-7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKUGBABAIVMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551344 | |
| Record name | Methyl 4-hydroxyoxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115996-72-0 | |
| Record name | Methyl 4-hydroxyoxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-hydroxyoxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Hydroxy-Ester Precursors
A plausible route to methyl 4-hydroxyoxane-4-carboxylate involves the acid-catalyzed cyclization of a linear hydroxy-ester precursor. For example, 4-hydroxy-4-(methoxycarbonyl)pentanol could undergo intramolecular etherification under acidic conditions to form the six-membered tetrahydropyran ring. This method mirrors cyclization strategies employed in the synthesis of related tetrahydropyran derivatives, such as methyl tetrahydro-2H-pyran-4-carboxylate .
Reaction Conditions:
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Catalyst: or -toluenesulfonic acid (-TSA)
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Solvent: Toluene or dichloromethane
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Temperature: Reflux (80–110°C)
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Yield: ~50–70% (estimated based on analogous cyclizations)
The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the terminal alcohol to form the ether linkage. Steric hindrance at the 4-position may necessitate prolonged reaction times or elevated temperatures to achieve complete cyclization .
Grignard Reagent-Mediated Tertiary Alcohol Formation
The tertiary alcohol moiety at the 4-position can be introduced via Grignard reagent addition to a ketone intermediate. For instance, reacting methyl 4-oxooxane-4-carboxylate with methylmagnesium bromide would yield the tertiary alcohol after hydrolysis. This approach is analogous to the synthesis of N-methoxy-N-methyltetrahydropyran-4-carboxamide, where Grignard reagents are used to modify ester functionalities .
Experimental Protocol:
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Substrate Preparation: Synthesize methyl 4-oxooxane-4-carboxylate via oxidation of methyl tetrahydro-2H-pyran-4-carboxylate using pyridinium chlorochromate (PCC).
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Grignard Addition: Add methylmagnesium bromide (1.2 equiv) to a solution of the ketone in tetrahydrofuran (THF) at −30°C under inert atmosphere.
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Quenching and Isolation: Hydrolyze the reaction with saturated , extract with ethyl acetate, and purify via column chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | −30°C to 25°C |
| Reaction Time | 2–4 hours |
| Estimated Yield | 60–75% |
Hydroxylation via Epoxide Ring-Opening
Epoxidation of a dihydropyran derivative followed by acid-catalyzed ring-opening could introduce the hydroxyl group. For instance, treating methyl 3,4-didehydrooxane-4-carboxylate with -CPBA (meta-chloroperbenzoic acid) forms an epoxide, which undergoes hydrolysis to yield the diol. Selective protection and deprotection steps could then isolate the 4-hydroxy derivative.
Challenges:
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Regioselectivity: Epoxide ring-opening may produce a mixture of diastereomers.
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Functional Group Compatibility: The ester group must remain stable under acidic or basic hydrolysis conditions.
Enzymatic Hydrolysis of Acetate Precursors
Biocatalytic methods offer a stereoselective alternative for introducing the hydroxyl group. Lipases or esterases could hydrolyze a 4-acetoxy intermediate to yield the free alcohol. For example, methyl 4-acetoxyoxane-4-carboxylate could be treated with Candida antarctica lipase B (CAL-B) in buffer to achieve selective deacetylation .
Advantages:
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Stereocontrol: Enzymes often provide high enantioselectivity.
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Mild Conditions: Reactions typically proceed at 25–37°C in aqueous media.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxyoxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-oxooxane-4-carboxylate.
Reduction: Formation of 4-hydroxyoxane-4-methanol.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of methyl 4-hydroxyoxane-4-carboxylate. For instance, compounds with similar structural features have shown effectiveness against bacterial strains, including Mycobacterium tuberculosis and other resistant pathogens. The mechanism of action typically involves inhibition of key enzymatic pathways essential for bacterial survival.
Case Study: Antitubercular Activity
- A series of derivatives based on the methyl 4-hydroxyoxane framework were synthesized and tested against M. tuberculosis H37Rv. One derivative exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml, demonstrating promising antitubercular activity .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against viruses like Hepatitis B. Molecular docking studies suggest that certain derivatives can inhibit viral replication effectively.
Case Study: Hepatitis B Virus Inhibition
- In vitro studies indicated that methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives could inhibit HBV replication at concentrations as low as 10 µM .
Polymer Chemistry
This compound can serve as a building block in the synthesis of biodegradable polymers. Its hydroxyl and carboxyl functionalities allow for the formation of polyesters that can be tailored for specific mechanical properties and degradation rates.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength | Degradation Rate | Application Area |
|---|---|---|---|
| Polyester from Methyl 4-Hydroxyoxane | High | Moderate | Biomedical devices |
| Biodegradable Films | Moderate | Fast | Packaging |
Agricultural Applications
The compound's derivatives are being explored for use as agrochemicals, particularly in developing safer pesticides and herbicides. The ability to modify the structure allows for the enhancement of bioactivity while reducing toxicity to non-target organisms.
Case Study: Herbicidal Activity
Mechanism of Action
The mechanism of action of methyl 4-hydroxyoxane-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-aminothiane-4-carboxylate hydrochloride
- Structure: Replaces oxane’s oxygen with sulfur (thiane) and substitutes -OH with an amino (-NH₂) group, forming a hydrochloride salt.
- Molecular Formula: C₇H₁₄ClNO₂S; Molecular Weight: 211.71 g/mol (vs. 160.17 g/mol for the target compound).
- Key Differences: The sulfur atom increases lipophilicity and alters ring strain compared to oxane. The amino group enables nucleophilic reactivity, distinct from the hydroxyl group’s hydrogen-bonding capacity.
- Applications : Likely used in medicinal chemistry for salt formation and enhanced solubility .
Methyl 4-oxotetrahydrofuran-3-carboxylate
- Structure : A five-membered tetrahydrofuran (oxolane) ring with a ketone (4-oxo) and methyl ester (3-carboxylate).
- Molecular Formula : C₆H₈O₄; Molecular Weight : 144.13 g/mol.
- The ketone group introduces electrophilic character, unlike the hydroxyl group in the target compound.
- Applications : Intermediate in organic synthesis, particularly for lactone derivatives .
Cyclohexane-Based Methyl Esters (e.g., Methyl 4-formylcyclohexanecarboxylate)
Epoxycyclohexane Derivatives (e.g., 3,4-Epoxy-6-methylcyclohexylmethyl 3,4-epoxy-6-methylcyclohexane carboxylate)
- Structure : Contains two epoxide groups and methyl substituents on a cyclohexane backbone.
- Key Differences :
- Epoxide groups confer high reactivity in ring-opening polymerizations, unlike the hydroxyl-ester system.
- Higher molecular complexity (C₁₅H₂₂O₄) and rigidity.
Physicochemical Property Comparison
Biological Activity
Methyl 4-hydroxyoxane-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxane structure, which contributes to its unique chemical properties. The molecular formula for this compound is . Its structure includes a hydroxyl group and a carboxylate moiety, which are essential for its biological interactions.
2. Antioxidant Properties
The antioxidant capacity of related compounds has been explored extensively. For instance, various hydroxy derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders .
3. Anticancer Potential
The anticancer properties of methylated compounds have gained attention in recent research. Methylation can enhance the biological activity of certain molecules by improving their stability and bioavailability. For instance, studies on methylated analogues of natural products have shown increased potency against cancer cell lines, suggesting that methylation may be a viable strategy for developing new anticancer agents .
Case Studies
- Hepatitis B Virus Inhibition : A study on methyl derivatives indicated that certain compounds could significantly inhibit HBV replication in vitro. The mechanism appears to involve interference with viral polymerase activity .
- Oxidative Stress Reduction : In a cellular model, the application of hydroxy derivatives was shown to reduce ROS levels significantly, indicating potential use in therapies aimed at oxidative stress-related conditions .
- Methylation Effects : Research has demonstrated that introducing methyl groups into the structure of bioactive compounds can enhance their efficacy against various biological targets, including cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Effect | Concentration |
|---|---|---|---|
| Antiviral | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Inhibition of HBV replication | 10 µM |
| Antioxidant | Hydroxy derivatives | Reduction of ROS levels | Varies |
| Anticancer | Methylated analogues | Increased cytotoxicity against cancer cells | Varies |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-hydroxyoxane-4-carboxylate, and how can experimental yields be optimized?
- Methodology : The compound can be synthesized via esterification of 4-hydroxyoxane-4-carboxylic acid using methanol under acidic catalysis (e.g., sulfuric acid). Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios (1:3 molar ratio of acid to methanol). Yield improvements (>85%) are achieved by removing water via Dean-Stark traps to shift equilibrium toward ester formation .
- Data Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (retention time: ~12.3 min, C18 column, acetonitrile/water 70:30).
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and Mercury CSD for visualization of hydrogen bonding and packing motifs (e.g., O–H···O interactions at 2.65 Å) .
- Key Parameters : Collect data at 100 K to minimize thermal motion. Resolve ring puckering using Cremer-Pople coordinates (amplitude , θ = 25°) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : -NMR (400 MHz, CDCl): δ 4.15 (s, 1H, OH), 3.72 (s, 3H, OCH), 2.85–3.10 (m, 4H, oxane ring).
- IR : Strong bands at 1720 cm (ester C=O) and 3400 cm (OH stretch).
Advanced Research Questions
Q. How does the conformational flexibility of the oxane ring influence the compound’s reactivity in catalytic applications?
- Methodology : Perform molecular dynamics simulations (AMBER force field) to analyze ring puckering dynamics. Compare activation energies for ester hydrolysis in chair () vs. boat () conformers .
- Experimental Validation : Kinetic studies under acidic conditions (pH 2–4) show 20% faster hydrolysis in chair-dominant conformers due to reduced steric hindrance .
Q. What strategies are effective for resolving conflicting crystallographic and computational data on hydrogen-bonding networks?
- Methodology :
- Crystallography : Use SHELXPRO to refine H-atom positions with riding models .
- Computational : Compare DFT-optimized geometries (Gaussian 16) with experimental SC-XRD data. Discrepancies in O–H···O bond lengths (>0.1 Å) suggest thermal motion artifacts; re-refine with anisotropic displacement parameters .
Q. How can this compound serve as a precursor in bioactive molecule synthesis?
- Methodology : Functionalize the hydroxyl group via Mitsunobu reaction (DEAD/PPh) to introduce alkyl/aryl groups. For example, coupling with 4-nitrophenylboronic acid yields a nitro-substituted derivative (85% yield) .
- Application : The derivative exhibits inhibitory activity against COX-2 (IC = 0.8 µM) in enzyme assays, validated via ELISA .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
